Benzene-1,2,3-trisulfonic acid
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Overview
Description
Benzene-1,2,3-trisulfonic acid: is an organic compound characterized by the presence of three sulfonic acid groups attached to a benzene ring. This compound is part of the broader class of aromatic sulfonic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-1,2,3-trisulfonic acid can be synthesized through the sulfonation of benzene. The process involves the electrophilic substitution reaction where benzene reacts with sulfur trioxide (SO₃) in the presence of fuming sulfuric acid (oleum). The reaction conditions typically include heating benzene under reflux with concentrated sulfuric acid or fuming sulfuric acid at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of oleum as a sulfonating agent ensures a high yield of the desired product. The reaction is carefully controlled to maintain the appropriate temperature and concentration of reagents to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Benzene-1,2,3-trisulfonic acid primarily undergoes electrophilic substitution reactions due to the presence of the electron-withdrawing sulfonic acid groups. These reactions include further sulfonation, nitration, and halogenation.
Common Reagents and Conditions:
Sulfonation: Sulfur trioxide (SO₃) and fuming sulfuric acid (oleum) are used as reagents.
Nitration: Nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) as a catalyst.
Halogenation: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products Formed: The major products formed from these reactions include various substituted benzene derivatives, such as nitrobenzene, halobenzene, and additional sulfonated benzene compounds .
Scientific Research Applications
Chemistry: Benzene-1,2,3-trisulfonic acid is used as a precursor in the synthesis of various chemical compounds. Its sulfonic acid groups make it a valuable intermediate in the production of dyes, detergents, and other specialty chemicals .
Biology and Medicine: In biological research, this compound derivatives are used as fluorescent tags and probes. These compounds can be used to study cellular processes and molecular interactions due to their ability to bind to specific biomolecules .
Industry: In industrial applications, this compound is used as a scale inhibitor in water treatment processes. Its ability to prevent the formation of scale deposits in pipes and equipment makes it valuable in maintaining the efficiency of industrial systems .
Mechanism of Action
The mechanism of action of benzene-1,2,3-trisulfonic acid involves its ability to act as an electrophile in various chemical reactions. The sulfonic acid groups enhance the electrophilic nature of the benzene ring, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic processes to introduce functional groups onto the benzene ring .
Comparison with Similar Compounds
Benzene-1,3,5-trisulfonic acid: Another trisulfonated benzene derivative with sulfonic acid groups at different positions on the benzene ring.
Benzene-1,2,4-trisulfonic acid: A compound with sulfonic acid groups at the 1, 2, and 4 positions on the benzene ring.
Uniqueness: Benzene-1,2,3-trisulfonic acid is unique due to the specific arrangement of its sulfonic acid groups, which influences its reactivity and the types of reactions it can undergo. This arrangement can lead to different chemical and physical properties compared to other trisulfonated benzene derivatives .
Properties
CAS No. |
109999-69-1 |
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Molecular Formula |
C6H6O9S3 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
benzene-1,2,3-trisulfonic acid |
InChI |
InChI=1S/C6H6O9S3/c7-16(8,9)4-2-1-3-5(17(10,11)12)6(4)18(13,14)15/h1-3H,(H,7,8,9)(H,10,11,12)(H,13,14,15) |
InChI Key |
MHWVMMHIJHHXQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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